Aspulvinone E Aspulvinone E Natural luciferase inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 49637-60-7
VCID: VC0006499
InChI: InChI=1S/C17H12O5/c18-12-5-1-10(2-6-12)9-14-16(20)15(17(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-20H/b14-9-
SMILES: C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=CC=C(C=C3)O)O)O
Molecular Formula: C17H12O5
Molecular Weight: 296.278

Aspulvinone E

CAS No.: 49637-60-7

Cat. No.: VC0006499

Molecular Formula: C17H12O5

Molecular Weight: 296.278

* For research use only. Not for human or veterinary use.

Aspulvinone E - 49637-60-7

Specification

CAS No. 49637-60-7
Molecular Formula C17H12O5
Molecular Weight 296.278
IUPAC Name (5Z)-4-hydroxy-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one
Standard InChI InChI=1S/C17H12O5/c18-12-5-1-10(2-6-12)9-14-16(20)15(17(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-20H/b14-9-
Standard InChI Key BNNVVTQUWNGKPH-ZROIWOOFSA-N
SMILES C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=CC=C(C=C3)O)O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

Aspulvinone E is chemically defined as a 4-hydroxy-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)furan-2(5H)-one in which the double bond adopts a Z-configuration . Its core structure features a tetronic acid ring (a 5-membered heterocycle) that connects two substituted aromatic rings . This structural arrangement is fundamental to its biological activities and chemical behavior.

The IUPAC name for this compound is (5Z)-4-hydroxy-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one . The molecular formula is C17H12O5, reflecting its composition of 17 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms .

Physical Properties

Aspulvinone E possesses several notable physical properties that influence its behavior in biological systems and chemical reactions. These properties are summarized in the table below:

PropertyValueReference
Molecular Weight296.27 g/mol
Exact Mass296.06847348 Da
Physical StateNot specified in available data-
SolubilityVariable depending on solvent (soluble in MeOH, MeCN)

Chemical Properties

The chemical properties of Aspulvinone E play a crucial role in its interactions with biological systems and its potential applications. These properties include:

PropertyValueReference
XLogP3-AA2.6
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2

These properties indicate that Aspulvinone E has moderate lipophilicity (as shown by the XLogP3-AA value of 2.6) and possesses multiple sites for potential hydrogen bonding, which could be relevant for its interactions with biological targets .

Natural Sources and Occurrence

Aspulvinone E is primarily isolated from fungal sources, with Aspergillus terreus being the most well-documented producer of this compound . It is classified as both a marine metabolite and an Aspergillus metabolite, highlighting its natural occurrence in marine environments as well as terrestrial fungal species .

Research has confirmed the presence of Aspulvinone E in multiple Aspergillus species, including:

  • Aspergillus terreus (most commonly reported source)

  • Aspergillus flavipes

The production of Aspulvinone E by these fungi appears to be part of their secondary metabolism, which often involves the synthesis of bioactive compounds that may provide ecological advantages to the producing organism.

Synthesis Methods

Aldol Condensation Approach

Recent research has developed mild, modular, and efficient synthetic methods for aspulvinones, including Aspulvinone E . One of the most effective approaches involves aldol condensation reactions, which have been demonstrated to deliver Z-configuration products predominantly when performed in acetonitrile (MeCN) .

The synthesis method involves several key steps and considerations:

  • The use of appropriate solvents is critical, with acetonitrile showing the best yield among tested solvents

  • Base selection influences reaction efficiency, with bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) proving effective

  • Temperature control (typically around 65°C) is important for optimal reaction conditions

Configuration Considerations

An interesting aspect of Aspulvinone E synthesis is the possibility of obtaining both Z and E isomers. Research has shown that:

  • MeCN as a solvent predominantly yields the Z-configuration products

  • Isopropanol (i-PrOH) can yield a mixture of Z/E products

  • The E-configuration of Aspulvinone E can be separated using HPLC techniques after synthesis in appropriate conditions

The configuration of the double bond in Aspulvinone E significantly affects its NMR spectral characteristics, which is consistent with observations from other aspulvinones .

Biological Activities

Antiviral Properties

One of the most significant biological activities of Aspulvinone E is its antiviral potential. It has been broadly classified as having antiviral activity, which has prompted further investigation into specific viral targets .

Anti-SARS-CoV-2 Activity

Recent research has demonstrated that Aspulvinone E exhibits activity against SARS-CoV-2, the virus responsible for COVID-19. Specifically:

  • Aspulvinone E inhibits SARS-CoV-2 Main protease (Mpro) with an IC50 of 39.93 ± 2.42 μM

  • Enzyme kinetics assays have revealed that Aspulvinone E shows uncompetitive inhibition against SARS-CoV-2 Mpro, with reduced Vmax and Km values

This activity suggests potential applications in developing therapeutic strategies against SARS-CoV-2 infection, although further research is needed to enhance potency and determine in vivo efficacy.

Enzyme Inhibition

Aspulvinone E has been identified as an EC 3.2.1.20 (alpha-glucosidase) inhibitor . Alpha-glucosidase is an enzyme involved in carbohydrate metabolism, and inhibitors of this enzyme can potentially affect blood glucose levels. This activity suggests possible applications in managing conditions related to glucose metabolism, though additional research would be necessary to fully characterize this potential.

Biochemical Transformations

An interesting aspect of Aspulvinone E biochemistry involves its transformation in certain contexts. Research indicates that tyrosinase can oxidize either one or both hydroxyphenyl rings of Aspulvinone E in the meta position, resulting in autopolymerization . This process appears to be related to melanin formation in Aspergillus terreus species and represents an intriguing area for further research on the compound's biochemical behavior.

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